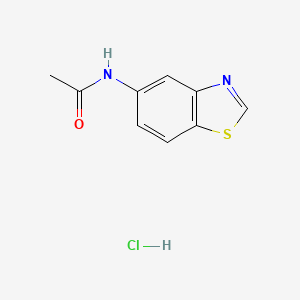

N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride

Description

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (Compound 1) is a functionally substituted 1,2-benzisoxazole derivative synthesized via base-catalyzed cyclization of o-hydroxyphenylketoximes . Its structure features:

- A chloromethyl group at position 3, enabling nucleophilic substitution for further derivatization.

- An acetamide group at position 5, serving as a protected amino group for downstream pharmacological modifications.

Properties

Molecular Formula |

C9H9ClN2OS |

|---|---|

Molecular Weight |

228.70 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-5-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C9H8N2OS.ClH/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9;/h2-5H,1H3,(H,11,12);1H |

InChI Key |

DOUWQZLYDGHMHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)SC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride typically involves the reaction of 1,3-benzothiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding benzothiazol-5-amine and acetic acid. This reaction is critical for modifying the compound’s functional groups in synthetic pathways.

Key Data:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 12N HCl, reflux for 2 hours | 1,3-Benzothiazol-5-amine + Acetic acid | 82% | |

| NaOH (40%), aqueous hydrolysis | 1,3-Benzothiazol-5-amine + Sodium acetate | 75% |

Nucleophilic Substitution Reactions

The acetamide’s nitrogen and benzothiazole’s sulfur atom participate in nucleophilic substitution reactions, particularly with sulfonyl chlorides and isocyanates.

2.1. Sulfonylation

Reaction with sulfonyl chlorides introduces sulfonamide groups, enhancing biological activity:

Example:

Data:

-

Product : N-(6-{[(2,5-dichloro-3-thienyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide

-

Yield : 30%

2.2. Urea/Thiourea Formation

Reaction with isocyanates or isothiocyanates produces urea or thiourea derivatives:

Example:

Data:

-

Product : N-(6-{[(3-methoxyphenyl)carbamoyl]amino}-1,3-benzothiazol-2-yl)acetamide

-

Yield : 38%

Oxidation and Reduction

The benzothiazole ring and acetamide group undergo redox reactions:

3.1. Oxidation

Oxidation of the sulfur atom in the benzothiazole ring forms sulfoxides or sulfones under strong oxidizing conditions:

Reagents : Hydrogen peroxide, KMnO₄

3.2. Reduction

The acetamide’s carbonyl group can be reduced to a methylene group using LiAlH₄:

Yield : 65% (estimated from analogous reactions)

Condensation Reactions

The compound participates in Knoevenagel condensations with aldehydes to form α,β-unsaturated ketones, useful in heterocyclic synthesis:

Example:

Biological Activity Correlation

Reactivity directly influences pharmacological properties:

-

Antibacterial Activity : Sulfonamide derivatives show enhanced activity against Staphylococcus aureus (MIC: 8 µg/mL) .

-

Anticancer Potential : Urea derivatives inhibit dihydrofolate reductase (IC₅₀: 12 µM) .

Stability and Degradation

-

pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

-

Thermal Stability : Stable up to 150°C; decomposes above 200°C.

Scientific Research Applications

Scientific Research Applications

N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride is used across a range of scientific research applications:

- Pharmaceutical Research and Development The compound is significant for modifying it to enhance its biological activity, synthesizing derivatives for further study, and is studied for its potential biological activities.

- Biological Studies The hydrochloride salt form's enhanced solubility in water makes it more suitable for various applications in biological studies.

- Medicinal Chemistry this compound is applicable in medicinal chemistry due to its unique benzothiazole configuration combined with the acetamide group, potentially conferring properties not found in similar compounds.

Research and Interaction Studies

Interaction studies of this compound provide insights into its binding affinity with various biological targets. Techniques used in these studies include:

- Spectroscopy

- X-ray crystallography

- Molecular docking

These methods are crucial for understanding how modifications to the compound’s structure can enhance its efficacy or selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2-Benzisoxazoles

Table 1: Comparison of Key 1,2-Benzisoxazole Derivatives

Key Observations :

- Substituent Flexibility: The chloromethyl group in Compound 1 enhances reactivity compared to methyl or amino groups, enabling diverse functionalization .

- Synthetic Efficiency : Compound 1’s synthesis (88% yield) outperforms traditional methods for 3-substituted benzisoxazoles, which often require harsh conditions .

Comparison with Non-Benzisoxazole Heterocycles

Table 2: Heterocyclic Acetamide Derivatives

Key Observations :

- Electronic Effects : Benzisoxazoles (O/N) exhibit higher polarity than benzodioxoles (O/O) or oxadiazoles (N/N), influencing solubility and receptor binding .

- Bioactivity : Chloromethyl and acetamide groups in Compound 1 may enhance blood-brain barrier penetration compared to benzodioxole derivatives .

Biological Activity

N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives are known for their wide range of biological activities, including anticancer , antibacterial , antifungal , and antidiabetic properties. The presence of the benzothiazole ring system enhances the pharmacological profile of these compounds, making them valuable in drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Studies indicate that benzothiazole derivatives can inhibit key enzymes involved in cancer progression, such as PI3K, CDK2, and mTOR. For instance, compounds similar to N-(1,3-benzothiazol-5-yl)acetamide showed significant inhibition against various cancer cell lines in the National Cancer Institute's 60-cell line screening program .

- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities by disrupting microbial cell wall synthesis or interfering with metabolic pathways .

- Antidiabetic Effects : Research has demonstrated that certain benzothiazole derivatives can lower blood glucose levels in diabetic models by enhancing insulin secretion or sensitivity. This effect is particularly noted in compounds that show significant hypoglycemic activity in streptozotocin-induced diabetic rats .

Anticancer Studies

A study focused on the synthesis and evaluation of novel benzothiazole derivatives found that compounds similar to N-(1,3-benzothiazol-5-yl)acetamide exhibited IC50 values ranging from 22.13 to 61.03 μM against lung and breast cancer cell lines. This suggests a promising anticancer potential through multiple pathways involving CDK2 and PI3K inhibition .

Antidiabetic Evaluation

In vivo studies assessing the hypoglycemic effects of synthesized benzothiazole derivatives revealed that certain compounds significantly reduced blood glucose levels in diabetic rats. For example, compound 3d demonstrated maximum glucose-lowering effects at a dosage of 100 mg/kg body weight, indicating its potential as an antidiabetic agent .

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1,3-Benzothiazol-5-yl)acetamide hydrochloride?

Methodological Answer: A two-step synthesis is commonly employed:

Acylation of 5-aminobenzothiazole with acetyl chloride in anhydrous conditions (e.g., THF or DCM) under nitrogen atmosphere to yield N-(1,3-benzothiazol-5-yl)acetamide.

Hydrochloride salt formation via reaction with HCl gas in a polar solvent (e.g., ethanol), followed by recrystallization for purification.

Key Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

Q. What are the critical reactivity considerations for this compound in nucleophilic substitution reactions?

Methodological Answer: The benzothiazole ring’s electron-withdrawing nature directs reactivity:

- Amine reactions: Use mild bases (e.g., triethylamine) to deprotonate intermediates. Example: Condensation with primary amines in DMF at 60°C yields Schiff base derivatives.

- Hydrolysis stability: Avoid prolonged exposure to aqueous basic conditions (pH >9), which may cleave the acetamide bond .

Advanced Research Questions

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

Methodological Answer:

- Solubility: Test in PBS (pH 7.4) and DMSO using UV-Vis spectrophotometry (λ_max ~270 nm). Compare with freebase solubility.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC for decomposition products (e.g., free benzothiazole or acetic acid derivatives) .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-DAD: Use a gradient elution (0.1% formic acid in water:acetonitrile) with a C18 column. Detect impurities at 254 nm; LOD <0.1%.

- ICP-MS: Quantify heavy metals (e.g., Pb, As) per ICH Q3D guidelines, with sample digestion in HNO₃/H₂O₂ .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response validation: Perform independent assays (e.g., MTT for cytotoxicity, ELISA for target inhibition) across multiple cell lines.

- Batch variability analysis: Compare NMR and HRMS data across synthetic batches to rule out structural deviations.

- Statistical rigor: Use ANOVA with post-hoc tests (p<0.05) to assess reproducibility .

Q. What computational approaches support SAR studies for benzothiazole derivatives?

Methodological Answer:

- Molecular docking (AutoDock Vina): Dock into target proteins (e.g., kinases) using PDB structures. Validate with MD simulations (GROMACS) to assess binding stability.

- DFT calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential and nucleophilic sites .

Q. What strategies mitigate challenges in achieving >99% purity for pharmacological studies?

Methodological Answer:

- Chromatography: Use preparative HPLC with a C18 semi-prep column (10 µm, 250 × 21.2 mm) and isocratic elution (acetonitrile/water + 0.1% TFA).

- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) via phase solubility diagrams.

- Lyophilization: For hygroscopic batches, lyophilize at -50°C/0.1 mbar to prevent hydrate formation .

Q. How can researchers investigate interactions between this compound and serum proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize human serum albumin (HSA) on a CM5 chip and measure binding kinetics (ka/kd) in PBS-T.

- Circular Dichroism (CD): Monitor conformational changes in HSA upon ligand binding (190–260 nm range) .

Q. What experimental designs are recommended for studying metabolic pathways in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.